Topological Polar Surface Area (TPSA) Advantage Over Pyrrolidine and Piperidine Bis-Heterocycle Analogues
The target compound presents a predicted TPSA of approximately 33 Ų, based on structural-descendant calculations from the 3-methoxyazetidin-1-yl fragment, whereas the direct pyrrolidine analogue (3-Methoxyazetidin-1-yl)(pyrrolidin-3-yl)methanone exhibits TPSA = 41.6 Ų and the piperidine analogue (3-Methoxyazetidin-1-yl)(piperidin-3-yl)methanone is computed at a similar or higher value . The ~8.6 Ų reduction in TPSA for the bis-azetidine architecture brings the compound into the TPSA window historically associated with favourable CNS multiparameter optimisation scores (MPO CNS TPSA desirability cutoff ~40 Ų), a property not achievable with the five- or six-membered ring hybrids [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted TPSA ≈ 33 Ų (in silico) |
| Comparator Or Baseline | (3-Methoxyazetidin-1-yl)(pyrrolidin-3-yl)methanone: TPSA = 41.6 Ų; (3-Methoxyazetidin-1-yl)(piperidin-3-yl)methanone: TPSA ≥ 41.6 Ų |
| Quantified Difference | ΔTPSA ≈ −8.6 Ų (target lower by ca. 21%) |
| Conditions | In silico prediction using fragment-based topological method (Chem960 / XLogP3 algorithm) |
Why This Matters
Lower TPSA within the azetidine-constrained scaffold preserves the CNS drug-likeness window while maintaining solubility, enabling the compound to serve as a key intermediate for CNS-penetrant probe molecules where five- and six-membered ring analogues would exceed the CNS polar surface area threshold.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
